molecular formula C15H16N4OS2 B5519802 6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5519802
M. Wt: 332.4 g/mol
InChI Key: AXOSDRNTPJCHFV-UHFFFAOYSA-N
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Description

6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.07655349 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound mentioned has been studied within the context of synthesizing diverse heterocyclic derivatives. Research has explored its reactions with different active methylene compounds, leading to the creation of various pyridopyrazolopyrimidine derivatives, as well as the formation of imidazo and triazine derivatives through reactions with halo compounds and diazotization processes. Such synthetic pathways highlight the compound's versatility in generating a broad array of heterocyclic structures with potential biological activities (N. M. Rateb, 2014).

Medicinal Chemistry Applications

In medicinal chemistry, there's interest in modifying the core structure of compounds similar to the one to enhance their pharmacological profiles or reduce metabolic liabilities. For instance, systematic modifications to the imidazo[1,2-a]pyrimidine scaffold have been investigated to reduce metabolism mediated by aldehyde oxidase, a common challenge in drug development. This research demonstrates strategic heterocycle alterations and blocking of reactive sites as effective approaches to mitigate rapid metabolism, potentially extending the utility of such compounds in therapeutic applications (A. Linton et al., 2011).

Antiulcer Agents

Further applications include the synthesis of imidazo[1,2-a]pyridines substituted at specific positions as potential antiulcer agents, showcasing the compound's relevance in developing treatments for gastrointestinal disorders. Although none of the synthesized compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties, indicating the compound's potential as a scaffold for designing new antiulcer medications (J. Starrett et al., 1989).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents highlights another significant area of application. These compounds have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal infections, underscoring the potential of such structures in developing new treatments for diseases caused by protozoal pathogens (Mohamed A. Ismail et al., 2004).

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the wide range of biological activities exhibited by imidazole and pyridine derivatives, these compounds continue to be of great interest in the development of new drugs . Future research will likely continue to explore new synthetic routes and potential applications for these compounds.

Properties

IUPAC Name

6-methyl-N-[[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-10-3-4-13-18-12(7-19(13)6-10)15(20)16-5-11-8-22-14(17-11)9-21-2/h3-4,6-8H,5,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOSDRNTPJCHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CSC(=N3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.